Amphomycin

Overview

Description

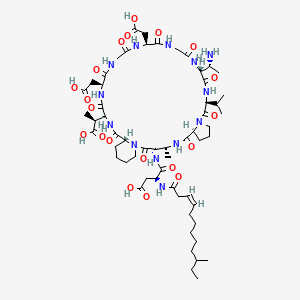

Amphomycin is an antibiotic with the molecular formula C58H91N13O20, produced by the bacterium Streptomyces canus . It is a lipopeptide antibiotic that inhibits peptidoglycan synthesis and blocks cell wall development .

Molecular Structure Analysis

Amphomycin shares structural similarities with daptomycin, but unlike daptomycin, it does not target the bacterial membrane . The structure of Amphomycin is characterized by a cyclic lipopeptide core and a hydrophobic tail .Chemical Reactions Analysis

Amphomycin exhibits bactericidal activities against Gram-positive pathogens. It has been observed to cause thinning of the cell wall, accumulation of Park’s nucleotide, inhibition of glycine utilization for purine biosynthesis, reduction of ester-linked D-Ala in teichoic acids, and reduction of peptidoglycan cross-linking .Scientific Research Applications

Study of Endoplasmic Reticulum Membrane Topology

Amphomycin, previously used as an antibiotic, is now utilized as a tool for determining the topology of Dolichyl Monophosphate (Dol-P) in the endoplasmic reticulum membranes. This application is significant as direct determination of Dol-P topology was otherwise challenging (Banerjee, 1994).

Inhibition of Peptidoglycan Synthesis in Bacteria

Amphomycin acts as a selective inhibitor of peptidoglycan synthesis in bacteria, specifically targeting phospho-N-acetylmuramyl-pentapeptide translocase. This inhibition affects the synthesis of the bacterial cell wall, making it a valuable tool for studying bacterial growth and potentially treating bacterial infections (Tanaka, Oiwa, Matsukura, & Ōmura, 1979).

Investigating Bacterial Cell Wall Components

Amphomycin is used to study the biosynthesis of peptidoglycan and wall teichoic acid in Staphylococcus aureus. Solid-state NMR characterization has revealed its effects on the composition of these bacterial cell wall components (Singh, Chang, Coffman, & Kim, 2016).

Role as an MraY Inhibitor in Antibacterial Agents

Amphomycin, used topically in veterinary medicine, acts as an MraY inhibitor. This enzyme is a target of interest for discovering novel antibacterials, with amphomycin demonstrating potential in this field (Dini, 2005).

Inhibiting Glycoprotein Synthesis in Plants

The polypeptide antibiotic amphomycin can inhibit the synthesis of polyprenyl-linked sugars and glycoproteins in plants. This inhibition has implications for understanding plant biochemistry and potentially developing plant-based pharmaceuticals (Ericson, Gafford, & Elbein, 1978).

Studying Bacterial Cell Wall Inhibitors

Amphomycin has been explored for its selective inhibition of cell wall peptidoglycan synthesis in various bacterial species. This research provides insights into the development of new antibacterial agents (Tanaka et al., 1977).

Calcium Binding and Conformational Changes

Amphomycin's interaction with calcium ions and subsequent conformational changes have been studied. These findings are relevant for understanding its mechanism of action and potential therapeutic applications (Lakey, Maget-Dana, & Ptak, 1988).

Antimicrobial Peptide Research

Amphomycin, as a member of the lipopeptide family of antibiotics, has been studied alongside other related compounds like daptomycin for its structural features and antibacterial activities. This research is crucial in the development of new antibiotics (Baltz, Miao, & Wrigley, 2005).

Investigating Novel Amphomycin Analogues

Novel analogues of amphomycin have been identified and analyzed for their antimicrobial properties against Gram-positive bacteria, providing avenues for developing new antimicrobial agents (Yang et al., 2014).

Interaction with Glycosyl-Carrier Lipids

Amphomycin's interaction with glycosyl-carrier lipids like dolichylmonophosphate has been studied, shedding light on its mechanism of action in inhibiting mannosylphosphoryldolichol synthesis (Banerjee, 1989).

Safety And Hazards

Future Directions

New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .

properties

IUPAC Name |

(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)69-48-33(7)62-52(84)38-20-17-23-71(38)56(88)45(29(2)3)67-55(87)47(32(6)59)66-41(74)28-61-49(81)34(24-42(75)76)64-40(73)27-60-50(82)35(25-43(77)78)65-54(86)46(31(5)58(90)91)68-53(85)37-19-15-16-22-70(37)57(48)89/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,85)(H,69,83)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12-/t30?,31-,32+,33+,34-,35-,36-,37+,38-,45-,46-,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFOSUDOWLQGBG-NUZIGYSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCCCC/C=C\CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCCN3C1=O)[C@H](C)C(=O)O)CC(=O)O)CC(=O)O)[C@@H](C)N)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N13O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132285174 | |

CAS RN |

1402-82-0 | |

| Record name | Amphomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

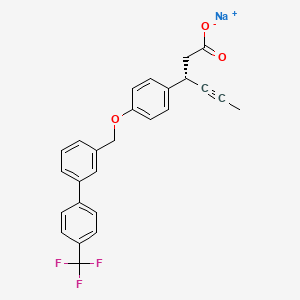

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)